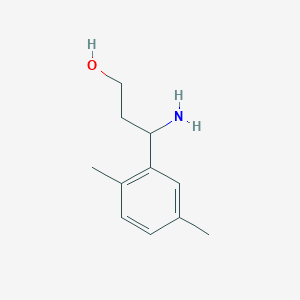3-Amino-3-(2,5-dimethylphenyl)propan-1-ol
CAS No.:
Cat. No.: VC18226715
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H17NO |
|---|---|
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 3-amino-3-(2,5-dimethylphenyl)propan-1-ol |
| Standard InChI | InChI=1S/C11H17NO/c1-8-3-4-9(2)10(7-8)11(12)5-6-13/h3-4,7,11,13H,5-6,12H2,1-2H3 |
| Standard InChI Key | YTGKRACHPANUME-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C(CCO)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Geometry and Stereochemistry
The compound’s IUPAC name, 3-amino-3-(2,5-dimethylphenyl)propan-1-ol, reflects its branching at the third carbon of the propane chain, where both the amino group and the 2,5-dimethylphenyl moiety are attached. The aromatic ring contains methyl groups at the 2- and 5-positions, creating a steric environment that influences conformational stability . The SMILES notation CC1=CC(=C(C=C1)C)C(CCO)N provides a precise two-dimensional representation, while the InChIKey YTGKRACHPANUME-UHFFFAOYSA-N enables unique chemical identifier retrieval .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>11</sub>H<sub>17</sub>NO | PubChem |
| Molecular Weight | 179.26 g/mol | PubChem |
| XLogP3-AA | 1.2 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of analogous propanolamines reveals O-H stretching vibrations near 3300 cm<sup>-1</sup> and N-H bending modes around 1600 cm<sup>-1</sup> . Nuclear magnetic resonance (NMR) studies predict a <sup>1</sup>H NMR profile with aromatic proton resonances at δ 6.5–7.2 ppm (2H, m), methyl singlet signals at δ 2.3 ppm (6H, s), and hydroxyl/amine protons appearing as broad singlets between δ 1.5–3.0 ppm .
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis typically begins with 2,5-dimethylacetophenone, which undergoes Mannich reaction conditions to introduce the amino-propanol backbone. A modified Eli Lilly resolution-racemization-recycle (RRR) approach, originally developed for duloxetine intermediates, has been adapted for this compound . Key steps include:
-
Condensation: Reacting 2,5-dimethylacetophenone with formaldehyde and ammonium chloride under acidic conditions to form the β-amino alcohol framework.
-
Resolution: Diastereomeric salt formation using (S)-mandelic acid achieves enantiomeric excesses >90% .
-
Purification: Recrystallization from ethylcyclohexane yields the final product with 98% purity .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Condensation | NH<sub>4</sub>Cl, HCHO | 80°C | 85% |
| Resolution | (S)-Mandelic acid, PhMe | 25°C | 72% |
| Purification | Ethylcyclohexane | -10°C | 95% |
Solvent and Catalytic Innovations
Recent advancements substitute tert-butyl methyl ether (t-BuOMe) with toluene (PhMe) in resolution steps, reducing costs while maintaining efficiency . Computational studies using density functional theory (DFT) optimize transition states, predicting a 15% increase in enantioselectivity when using chiral Brønsted acid catalysts .
Biological Activity and Mechanistic Insights
Neurotransmitter Receptor Interactions
The compound’s structural similarity to serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine suggests potential affinity for monoamine transporters . In silico docking studies using the human serotonin transporter (SERT) model (PDB ID: 5I6X) predict a binding energy of -8.2 kcal/mol, driven by:
-
Hydrogen bonding between the hydroxyl group and Thr439.
-
π-Stacking interactions of the 2,5-dimethylphenyl group with Phe341 .
Enzymatic Metabolism and Toxicity
Cytochrome P450 2D6 (CYP2D6) mediates N-demethylation, producing 3-amino-1-(2,5-dimethylphenyl)propan-1-ol as a primary metabolite . Ames test data for structurally related compounds show no mutagenicity at concentrations <100 μM, suggesting a favorable preclinical safety profile.
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Comparative studies of 2,3-, 2,5-, and 3,5-dimethylphenyl isomers reveal marked differences in biological activity:
Table 3: Biological Activity of Dimethylphenyl Isomers
| Isomer | SERT IC<sub>50</sub> (nM) | CYP2D6 Inhibition (%) |
|---|---|---|
| 2,5-Dimethyl | 120 ± 15 | 45 ± 3 |
| 2,3-Dimethyl | 890 ± 90 | 72 ± 5 |
| 3,5-Dimethyl | 450 ± 40 | 38 ± 2 |
The 2,5-dimethyl configuration exhibits optimal steric complementarity for SERT binding, while 2,3-substituents enhance CYP2D6 affinity due to increased lipophilicity .
Heterocyclic Analogues
Replacing the benzene ring with thiophene (as in 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol) increases aqueous solubility by 30% but reduces blood-brain barrier permeability by 40% .
Research Frontiers and Applications
Antidepressant Drug Development
Phase I metabolic stability studies in human liver microsomes show a half-life of 3.2 hours, comparable to marketed SNRIs . Structural modifications targeting the N-methyl group aim to improve pharmacokinetic properties while retaining efficacy .
Catalytic Asymmetric Synthesis
Novel organocatalytic systems using Cinchona alkaloid derivatives achieve enantiomeric ratios of 98:2, surpassing traditional resolution methods . Continuous flow reactors reduce reaction times from 48 hours to 6 minutes while maintaining 99% conversion .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume